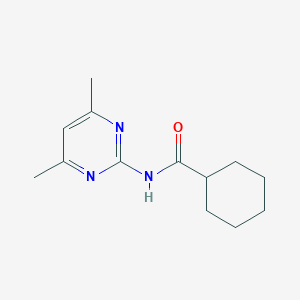![molecular formula C12H11NS3 B289757 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has been shown to form stable complexes with transition metal ions, which can be used in catalysis and other applications.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine is not fully understood. However, studies have suggested that the compound may interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine can have various biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells. Additionally, studies have suggested that the compound may have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine in lab experiments is its stability and ease of handling. The compound is relatively stable under normal laboratory conditions and can be easily synthesized and purified. However, one limitation is that the compound may interact with other molecules in the experimental system, leading to potential confounding effects.
Direcciones Futuras
There are several future directions for research on 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine. One potential area of interest is its use in catalysis and other applications in coordination chemistry. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in preventing and treating diseases such as cancer and inflammation. Finally, research is needed to explore the potential toxic effects of the compound and its safety for use in various applications.
Métodos De Síntesis
The synthesis of 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine involves the reaction of 2-chloro-4,5-dimethylpyridine with sodium 1,2-dithiolate in the presence of a suitable solvent. The reaction yields the desired product, which can be purified through recrystallization or column chromatography.
Propiedades
Fórmula molecular |
C12H11NS3 |
|---|---|
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
2-(6,7-dimethyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-trien-3-yl)pyridine |
InChI |
InChI=1S/C12H11NS3/c1-8-9(2)14-16-12(8)7-11(15-16)10-5-3-4-6-13-10/h3-7H,1-2H3 |
Clave InChI |
JFDTWBQQAYZGGM-UHFFFAOYSA-N |
SMILES |
CC1=C(SS2=C1C=C(S2)C3=CC=CC=N3)C |
SMILES canónico |
CC1=C(SS2=C1C=C(S2)C3=CC=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




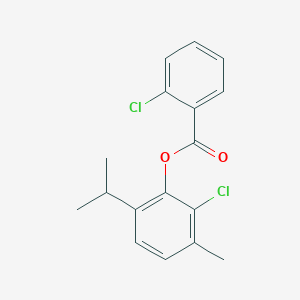
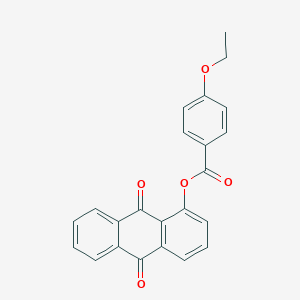
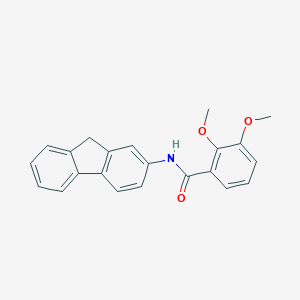
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)


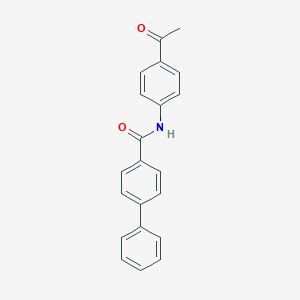


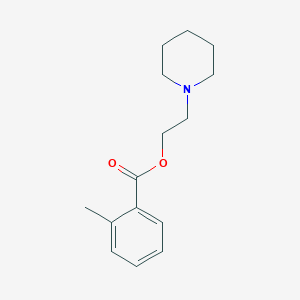

![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
